Thiarabine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

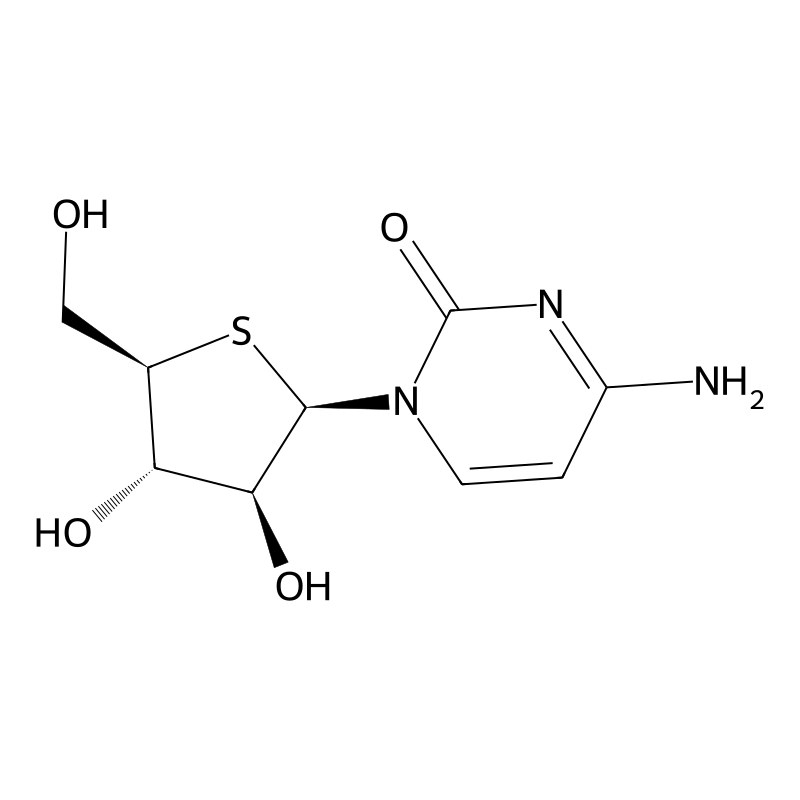

Thiarabine, chemically designated as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog that exhibits significant anticancer properties. Structurally, it is similar to cytarabine but incorporates a sulfur atom in place of an oxygen atom in the sugar moiety. This modification enhances thiarabine's stability and efficacy against various cancer types, particularly solid tumors. Thiarabine has shown promising results in preclinical studies, demonstrating superior antitumor activity compared to other nucleoside analogs such as gemcitabine and clofarabine .

- Oxidation: Thiarabine can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: It can be reduced to yield thiol derivatives, typically using reducing agents like sodium borohydride.

- Substitution: Nucleophilic substitution reactions can modify either the cytosine base or the sugar moiety .

These reactions are crucial for understanding thiarabine's reactivity and potential modifications for enhanced therapeutic effects.

Thiarabine exhibits potent biological activity, particularly in inhibiting DNA synthesis. It is converted within cells to its active form, T-araC-5'-triphosphate, which effectively inhibits DNA replication. Notably, thiarabine has demonstrated exceptional antitumor activity against various human tumor xenografts in mouse models, outperforming gemcitabine and cytarabine in efficacy against solid tumors. Its oral bioavailability is approximately 16%, allowing for convenient once-daily dosing . The compound's long retention time of its active metabolite in tumor cells contributes to its effectiveness .

The synthesis of thiarabine involves several key steps:

- Glycosylation: Cytosine reacts with a protected thioarabinofuranosyl donor under acidic conditions to form the nucleoside.

- Deprotection: Removal of protecting groups yields the final product.

Industrial production methods are optimized for large-scale synthesis and include the use of continuous flow reactors and purification techniques such as crystallization and chromatography to ensure high purity .

Thiarabine has a wide range of applications in various fields:

- Chemistry: Serves as a model compound for studying nucleoside analogs.

- Biology: Investigated for its effects on DNA synthesis and repair mechanisms.

- Medicine: Primarily researched for its anticancer properties, particularly in hematologic malignancies and solid tumors.

- Industry: Potential applications in developing new anticancer drugs .

Studies have indicated that thiarabine interacts with several cellular pathways involved in nucleic acid metabolism. Its mechanism of action involves the phosphorylation by kinases such as 2′-deoxycytidine kinase, which is often overexpressed in cancer cells, enhancing selectivity for malignant tissues . Clinical trials have shown thiarabine's effectiveness in heavily pretreated patients with hematologic malignancies, indicating its potential utility in clinical settings .

Thiarabine shares structural similarities with other nucleoside analogs but possesses unique attributes that enhance its therapeutic potential. Here are some comparable compounds:

| Compound | Structural Features | Unique Attributes |

|---|---|---|

| Cytarabine | Nucleoside analog with an oxygen atom | Standard treatment for acute myeloid leukemia |

| Gemcitabine | Nucleoside analog with a fluorine atom | Effective against pancreatic cancer |

| Clofarabine | Nucleoside analog with a chlorine atom | Used primarily for pediatric acute lymphoblastic leukemia |

Thiarabine's unique sulfur substitution results in enhanced stability and activity against solid tumors compared to these other compounds, making it a promising candidate for further research and development .

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2. Use of alkylphosphocholines in combination with antimetabolites for the treatment of benign and malignant oncoses in humans and mammals By Engel, Juergen; Guenther, Eckhard; Sindermann, Herbert; Aicher, Babette From U.S. Pat. Appl. Publ. (2011), US 20110028421 A1 20110203.

3. Inhibition of herpesvirus replication by 5-substituted 4'-thiopyrimidine nucleosides By Prichard, Mark N.; Quenelle, Debra C.; Hartline, Caroll B.; Harden, Emma A.; Jefferson, Geraldine; Frederick, Samuel L.; Daily, Shannon L.; Whitley, Richard J.; Tiwari, Kamal N.; Maddry, Joseph A.; et al From Antimicrobial Agents and Chemotherapy (2009), 53(12), 5251-5258.

4. Enhancement of the in vivo antitumor activity of clofarabine by 1-β-d-[4-thio-arabinofuranosyl]-cytosine By Parker, William B.; Shaddix, Sue C.; Gilbert, Karen S.; Shepherd, Rodney V.; Waud, William R. From Cancer Chemotherapy and Pharmacology (2009), 64(2), 253-261.

5. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections By Kern, Earl R.; Prichard, Mark N.; Quenelle, Debra C.; Keith, Kathy A.; Tiwari, Kamal N.; Maddry, Joseph A.; Secrist, John A., III From Antimicrobial Agents and Chemotherapy (2009), 53(2), 572-579.

6. Method for treating and preventing arthritis By Secrist, John A.; Waud, William R.; Qu, Zhican; Cui, Xiangmin From U.S. Pat. Appl. Publ. (2008), US 20080234275 A1 20080925.

7. Cytotoxic activities of nucleoside and nucleobase analog drugs in malignant mesothelioma: Characterization of a novel nucleobase transport activity By Damaraju, Deepti; Damaraju, Vijaya L.; Brun, Miranda; Mowles, Delores; Kuzma, Michelle; Berendt, Richard C.; Sawyer, Michael B.; Cass, Carol E. From Biochemical Pharmacology (2008), 75(10), 1901-1911.

8. Nucleosides as anticancer agents: from concept to the clinic By Secrist, John A., III From Nucleic Acids Symposium Series (2005), (49), 15-16.

9. Antiangiogenic activity of 4'-thio-β-D-arabinofuranosylcytosine By Roy, Anshu M.; Tiwari, Kamal N.; Parker, William B.; Secrist, John A., III; Li, Rongbao; Qu, Zhican From Molecular Cancer Therapeutics (2006), 5(9), 2218-2224.

10. A phase I, first in man study of OSI-7836 in patients with advanced refractory solid tumors: IND.147, a study of the Investigational New Drug Program of the National Cancer Institute of Canada Clinical Trials Group By Goss, G.; Siu, L. L.; Gauthier, I.; Chen, E. X.; Oza, A. M.; Goel, R.; Maroun, J.; Powers, J.; Walsh, W.; Maclean, M.; et al From Cancer Chemotherapy and Pharmacology (2006), 58(5), 703-710.

11. The role of human nucleoside transporters in cellular uptake of 4'-thio-β-D-arabinofuranosylcytosine and β-D-arabinosylcytosine By Clarke, Marilyn L.; Damaraju, Vijaya L.; Zhang, Jing; Mowles, Delores; Tackaberry, Tracey; Lang, Thach; Smith, Kyla M.; Young, James D.; Tomkinson, Blake; Cass, Carol E. From Molecular Pharmacology (2006), 70(1), 303-310.

12. A phase I study of a new nucleoside analogue, OSI-7836, using two administration schedules in patients with advanced solid malignancies By Lee, Chooi P.; de Jonge, Maja J. A.; O'Donnell, Anne E.; Schothorst, Kristel L.; Hanwell, Janet; Chick, Jon B.; Brooimans, Rik A.; Adams, Laurel M.; Drolet, Daniel W.; de Bono, Johann S.; et al From Clinical Cancer Research (2006), 12(9), 2841-2848.

13. Long intracellular retention of 4'-thio-arabinofuranosylcytosine 5'-triphosphate as a critical factor for the anti-solid tumor activity of 4'-thio-arabinofuranosylcytosine By Someya, Hitoshi; Waud, William R.; Parker, William B. From Cancer Chemotherapy and Pharmacology (2006), 57(6), 772-780.

14. Safety Assessment of 4'-Thio-β-D-Arabinofuranosylcytosine in the Beagle Dog Suggests a Drug-Induced Centrally Mediated Effect on the Hypothalamic-Pituitary-Adrenal Axis By Colagiovanni, Dorothy B.; Drolet, Daniel W.; Dihel, Larry; Meyer, Dennis J.; Hart, Karen; Wolf, Julie From International Journal of Toxicology (2006), 25(2), 119-126.

15. Mechanism of action of 4'-thio-beta-D-arabinofuranosylcytosine By Someya, Hitoshi No Corporate Source data available (2005), 115 pp..

English, Database: CAPLUS Substances Reactions ~0 Citings Full Text Link 0 Comments 0 Tags 16. c-Abl-independent p73 stabilization during gemcitabine- or 4'-thio-β-D-arabinofuranosylcytosine-induced apoptosis in wild-type and p53-null colorectal cancer cells By Thottassery, Jaideep V.; Westbrook, Louise; Someya, Hitoshi; Parker, William B. From Molecular Cancer Therapeutics (2006), 5(2), 400-410.

17. Chemical and enzymatic synthesis of 4'-thio-β-D-arabinofuranosylcytosine monophosphate and triphosphate By Fowler, A. S.; Tiwari, K. N.; Campbell, S. R.; Secrist, J. A., III From Nucleosides, Nucleotides & Nucleic Acids (2005), 24(5-7), 533-537.

18. Bone marrow proliferation assay By Koratich, Michael S.; May, Richard D. From PCT Int. Appl. (2005), WO 2005026380 A2 20050324.

19. Incorporation of OSI-7836 into DNA of Calu-6 and H460 xenograft tumors By Richardson, Frank; Black, Chris; Richardson, Katherine; Franks, April; Wells, Edward; Karimi, Susan; Sennello, Gina; Hart, Karen; Meyer, Denny; Emerson, David; et al From Cancer Chemotherapy and Pharmacology (2005), 55(3), 213-221.

20. Polymerization of the triphosphates of AraC, 2',2'-difluorodeoxycytidine (dFdC) and OSI-7836 (T-araC) by human DNA polymerase α and DNA primase By Richardson, Katherine A.; Vega, Tanya P.; Richardson, Frank C.; Moore, Chad L.; Rohloff, John C.; Tomkinson, Blake; Bendele, Raymond A.; Kuchta, Robert D. From Biochemical Pharmacology (2004), 68(12), 2337-2346.

21. Preparation of bioreductively activated prodrugs of antiproliferative agents By Davis, Peter David; Naylor, Matthew Alexander; Thomson, Peter; Everett, Steven Albert; Stratford, Michael Richard Lacey; Wardman, Peter From PCT Int. Appl. (2004), WO 2004085421 A2 20041007.

22. Preclinical antitumor activity of 4'-thio-β-D-arabinofuranosylcytosine (4'-thio-ara-C) By Waud, William R.; Gilbert, Karen S.; Shepherd, Rodney V.; Montgomery, John A.; Secrist, John A. From Cancer Chemotherapy and Pharmacology (2003), 51(5), 422-426.

23. Phosphorylation of 4'-thio-β-D-arabinofuranosylcytosine and its analogs by human deoxycytidine kinase By Someya, Hitoshi; Shaddix, Sue C.; Tiwari, Kamal N.; Secrist, John A., III; Parker, William B. From Journal of Pharmacology and Experimental Therapeutics (2003), 304(3), 1314-1322.

24. Synthesis and structure activity relationships of 5-substituted - 4'-thio-β-D-arabinofuranosylcytosines By Tiwari, Kamal N.; Shortnacy-Fowler, Anita T.; Cappellacci, Loredana; Waud, William R.; Parker, William B.; Montgomery, John A.; Secrist, John A., III From Nucleosides, Nucleotides & Nucleic Acids (2000), 19(10-12), 2005-2017.

25. Metabolism of 4'-thio-β-d-arabinofuranosylcytosine in CEM cells By Parker, W. B.; Shaddix, S. C.; Rose, L. M.; Waud, W. R.; Shewach, D. S.; Tiwari, K. N.; Secrist, J. A. From Biochemical Pharmacology (2000), 60(12), 1925-1932.

26. Synthesis of 4'-thio-β-D-arabinofuranosylcytosine (4'-thio-ara-C) and comparison of its anticancer activity with that of ara-C By Tiwari, Kamal N.; Shortnacy-Fowler, Anita T.; Cappellacci, Loredana; Parker, William B.; Waud, William R.; Montgomery, John A.; Secrist, John A., III From Nucleosides, Nucleotides & Nucleic Acids (2000), 19(1 & 2), 329-340.

27. Preparation of thioarabinofuranosyl nucleosides as antitumors By Secrist, John A., III; Tiwari, Kamal N.; Montgomery, John A. From PCT Int. Appl. (2000), WO 2000004866 A2 20000203.

28. Preparation and antitumor activity of 4'-thio analogs of 2,2'-anhydro-1-β-D-arabinofuranosylcytosine By Ototani, N.; Whistler, Roy L. From Journal of Medicinal Chemistry (1974), 17(5), 535-7.

29. 4-Thio-D-arabinofuranosylpyrimidine nucleosides By Whistler, Roy L.; Doner, Landis W.; Nayak, Govindraj U. From Journal of Organic Chemistry (1971), 36(1), 108-10.